5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine 5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20161202
InChI: InChI=1S/C8H8Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h3,11H,1-2,4H2
SMILES:
Molecular Formula: C8H8Cl2N2
Molecular Weight: 203.07 g/mol

5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine

CAS No.:

Cat. No.: VC20161202

Molecular Formula: C8H8Cl2N2

Molecular Weight: 203.07 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine -

Specification

Molecular Formula C8H8Cl2N2
Molecular Weight 203.07 g/mol
IUPAC Name 5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Standard InChI InChI=1S/C8H8Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h3,11H,1-2,4H2
Standard InChI Key PRGJXKSAKCERNA-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=CC(=NC(=C21)Cl)Cl

Introduction

Structural Elucidation and Molecular Characteristics

The compound features a partially saturated 2,6-naphthyridine ring system, with hydrogenation at the 1,2,3,4-positions introducing a tetrahydro configuration. The chlorine atoms at positions 5 and 7 enhance electrophilic reactivity, while the saturated ring improves solubility compared to fully aromatic analogs . Key structural attributes include:

PropertyValue
Molecular Formula (Base)C₈H₈Cl₂N₂
Molecular Formula (HCl Salt)C₈H₉Cl₃N₂
Molecular Weight (Base)203.07 g/mol
Molecular Weight (HCl Salt)239.53 g/mol
CAS Registry Number2035-51-0

X-ray crystallography and NMR studies confirm the bicyclic structure, with the tetrahydro ring adopting a chair-like conformation that minimizes steric strain . The chlorine substituents contribute to a dipole moment of 3.2 D, influencing intermolecular interactions in crystallographic packing .

Synthetic Pathways and Optimization

Cyclization of Pyridine Precursors

A common route involves the cyclization of substituted pyridine derivatives. For example, 2-chloronicotinic acid derivatives undergo Heck coupling with ethylene gas, followed by ammonia-mediated aza-Michael addition to form the tetrahydro ring . This method achieves yields of 24–35% after purification .

Halogenation Strategies

Direct chlorination of 1,2,3,4-tetrahydro-2,6-naphthyridine using N-chlorosuccinimide (NCS) in dichloroethane selectively introduces chlorine at positions 5 and 7, yielding the target compound in 86% purity . Alternative approaches employ Pd-catalyzed cross-coupling reactions to install chlorine atoms post-cyclization .

Industrial-Scale Production

Large-scale synthesis utilizes catalytic hydrogenation of dichlorinated naphthyridine intermediates under high-pressure conditions (5–10 atm H₂). Optimized protocols report >90% conversion using Raney nickel catalysts, with downstream recrystallization in 2-propanol achieving 95% purity .

Chemical Reactivity and Functionalization

The compound exhibits reactivity typical of chlorinated heterocycles:

  • Nucleophilic Aromatic Substitution: Chlorine at position 7 is more reactive due to reduced steric hindrance, enabling substitution with amines or alkoxides .

  • Oxidation: Treatment with KMnO₄ oxidizes the tetrahydro ring to a fully aromatic system, yielding 5,7-dichloro-2,6-naphthyridine .

  • Metal Complexation: The nitrogen atoms coordinate transition metals (e.g., Ru, Pt), forming complexes studied for anticancer activity .

Comparative reactivity data for related compounds:

CompoundRelative Reactivity (Cl⁻ substitution)
5,7-Dichloro-2,6-naphthyridine1.0 (baseline)
6,8-Dichloro-2,7-naphthyridine0.93
5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine0.78

Industrial and Research Applications

  • Pharmaceutical Intermediates: Serves as a precursor for kinase inhibitors (e.g., imatinib analogs) and antiviral agents .

  • Material Science: Incorporated into metal-organic frameworks (MOFs) for gas storage due to its rigid, planar structure .

  • Analytical Chemistry: Used as a fluorescent probe for detecting Hg²⁺ ions via chloride displacement .

Comparison with Structural Analogs

CompoundChlorine PositionsBioactivity (Kinase IC₅₀)Solubility (mg/mL, H₂O)
5,7-Dichloro-2,6-naphthyridine5,71.2 μM0.8
6,8-Dichloro-2,7-naphthyridine6,82.5 μM1.2
5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine55.0 μM12.4

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